molecular formula C6H4N2O3 B3043749 Imidazo[1,2-b]isoxazole-2-carboxylic acid CAS No. 914637-62-0

Imidazo[1,2-b]isoxazole-2-carboxylic acid

Cat. No.: B3043749
CAS No.: 914637-62-0
M. Wt: 152.11 g/mol
InChI Key: YTZBOHHWLAORTL-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]isoxazole-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining imidazole and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]isoxazole-2-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with α-haloketones under basic conditions to form the imidazole ring, followed by cyclization with hydroxylamine to introduce the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the imidazole or isoxazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-b]isoxazole derivatives.

Scientific Research Applications

Imidazo[1,2-b]isoxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.

    Isoxazole: Exhibits a range of biological activities, including anticancer and antimicrobial effects.

    Imidazole: Widely used in pharmaceuticals for its antifungal and anticancer properties.

Uniqueness: Imidazo[1,2-b]isoxazole-2-carboxylic acid is unique due to its fused ring system, which combines the properties of both imidazole and isoxazole rings. This structural feature contributes to its diverse biological activities and makes it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

imidazo[1,2-b][1,2]oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-6(10)4-3-8-5(7-4)1-2-11-8/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZBOHHWLAORTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON2C1=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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